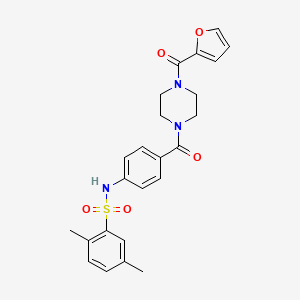
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide, also known as BSO, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BSO is a thiol-reactive compound that has been shown to have antioxidant and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives A variety of novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, were synthesized, starting from the Leuckart reaction. These compounds were tested for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, with some showing activities comparable to standard drugs. The presence of bromo, tert-butyl, and nitro groups at position 4 of the phenoxy nucleus was found to contribute to their biological activities (Rani et al., 2016).
Antibacterial and Enzymatic Inhibition Properties
Synthesis, Pharmacological Evaluation, Molecular Docking, and Cytotoxicity Studies on Some N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides This study synthesized N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential as antibacterial agents against both gram-negative and gram-positive bacteria. Molecular docking studies revealed the active binding sites on the α-chymotrypsin enzyme protein, correlating with bioactivity data. Furthermore, some synthesized compounds displayed moderate anti-enzymatic potential and lower cytotoxicity, suggesting their suitability for therapeutic applications (Siddiqui et al., 2014).
Synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides as Potential Antimicrobial and Hemolytic Agents A series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and screened for antimicrobial and hemolytic activity. The compounds exhibited activity against selected microbial species, with certain derivatives being highlighted for their notable effectiveness. This study suggests the potential for these compounds in antimicrobial applications, with some showing less toxicity (Rehman et al., 2016).
Anticancer Activity and Molecular Docking Analysis
Synthesis, Structure, and Molecular Docking Analysis of an Anticancer Drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide This research synthesized and characterized an anticancer compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and confirmed its activity via in silico modeling targeting the VEGFr receptor. The study also provided detailed structural analysis, revealing intermolecular H-bonds that might contribute to the compound's biological activity (Sharma et al., 2018).
Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes Constructed from Pyrazole-acetamide Effect of Hydrogen Bonding on the Self Assembly Process and Antioxidant Activity
The study synthesized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, suggesting potential applications in food and pharmaceutical industries as natural antioxidants (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-13-2-4-14(5-3-13)12-17(20)19-10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUISRCVPUDGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Bromophenyl)sulfanyl)ethyl)-2-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


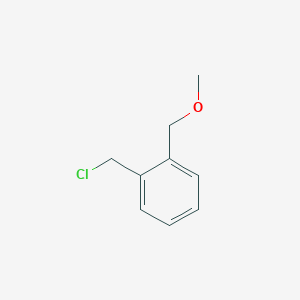
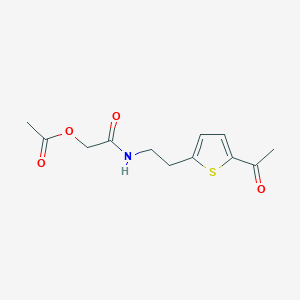
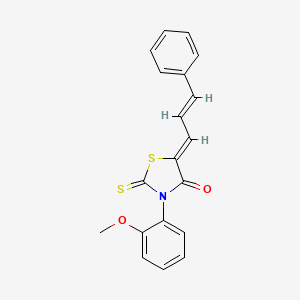
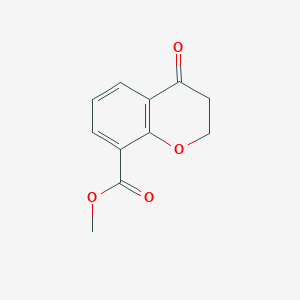
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)
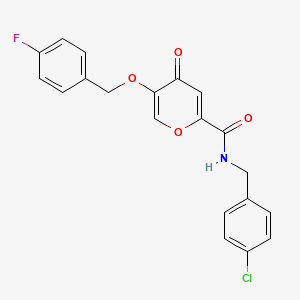
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2592816.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2592820.png)
![N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2592821.png)
![2-Amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2592822.png)
